a-Cyclohexyl-a-phenyl-4-pyridinemethanol
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Overview
Description
a-Cyclohexyl-a-phenyl-4-pyridinemethanol is a chemical compound with the molecular formula C18H21NO. It features a cyclohexyl group, a phenyl group, and a pyridine ring, making it a complex molecule with diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-Cyclohexyl-a-phenyl-4-pyridinemethanol typically involves the reaction of cyclohexylmagnesium bromide with a phenylpyridine derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
a-Cyclohexyl-a-phenyl-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
a-Cyclohexyl-a-phenyl-4-pyridinemethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of a-Cyclohexyl-a-phenyl-4-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
a-Cyclohexyl-a-phenyl-4-pyridinemethanol: Unique due to its specific combination of cyclohexyl, phenyl, and pyridine groups.
This compound derivatives: Similar compounds with slight modifications in the functional groups.
Other pyridine derivatives: Compounds with different substituents on the pyridine ring.
Uniqueness
This compound stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of aromatic and aliphatic groups makes it versatile for various applications .
Properties
IUPAC Name |
cyclohexyl-phenyl-pyridin-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUHFRYWXLKAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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